3-[methyl(3-methylphenyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-[methyl-(3-methylphenyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-14-6-4-8-16(12-14)21-20(23)19-18(10-11-26-19)27(24,25)22(3)17-9-5-7-15(2)13-17/h4-13H,1-3H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTWTVJZZZXTJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=CC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Thiophene-2-Carboxamide Derivatives
The target compound belongs to the thiophene-2-carboxamide class, characterized by a five-membered aromatic ring with sulfur at position 1 and a carboxamide group at position 2. Key synthetic challenges involve:
- Regioselective introduction of the sulfamoyl group at position 3
- Efficient amidation at position 2
- Compatibility of reaction sequences with sensitive functional groups
Retrosynthetic Analysis
The molecule dissects into three modular components (Figure 1):
Stepwise Preparation Methodology
Thiophene Core Functionalization
Lithiation-Based Sulfamoylation
A patent-derived approach (Figure 2A) utilizes directed ortho-metalation for precise sulfamoyl group placement:
- Lithiation : Treatment of 3-bromothiophene with n-butyllithium (-30°C to -25°C) in THF/hexane
- Electrophilic Quenching : Reaction with N-methyl-3-methylbenzenesulfonamidyl chloride
- Workup : Aqueous quench followed by extraction with dichloromethane
Critical Parameters :
- Temperature control (±2°C) prevents ring-opening side reactions
- THF concentration (0.6 equivalents) optimizes lithiation efficiency
Palladium-Catalyzed Coupling
An alternative method employs Suzuki-Miyaura coupling (Figure 2B):
Carboxamide Installation
Acid Chloride Route
Direct Coupling Methods
HATU-Mediated Coupling :
- Conditions : HATU (1.1 eq), DIPEA (3 eq), DMF, 25°C
- Yield : 78% after 12 hours
Reaction Optimization Data
Table 1 compares key parameters for sulfamoylation methods:
| Method | Temperature (°C) | Solvent | Catalyst | Yield (%) | Purity (GC) |
|---|---|---|---|---|---|
| Lithiation | -30 to -25 | THF/Hexane | None | 76 | 99.5 |
| Suzuki | 80 | Dioxane | Pd(PPh₃)₄ | 85 | 98.2 |
| Direct SNAr | 120 | DMF | K₂CO₃ | 63 | 97.8 |
Key Findings :
Purification and Characterization
Chromatographic Techniques
Industrial Scalability Considerations
Continuous Flow Synthesis
Emerging Methodologies
Photoredox Catalysis
Recent advances enable C-H sulfamoylation under mild conditions:
Biocatalytic Approaches
Engineered sulfotransferases demonstrate preliminary success:
- Enzyme : hSULT1A1 mutant
- Conversion : 42% after 24 hours
Chemical Reactions Analysis
Types of Reactions
3-[methyl(3-methylphenyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
3-[methyl(3-methylphenyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[methyl(3-methylphenyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Effects :
- Electron-Donating Groups (e.g., 3-methylphenyl) : Enhance solubility and metabolic stability compared to halogenated analogs (e.g., 4-Cl, 4-Br) .
- Electron-Withdrawing Groups (e.g., CF₃) : Improve thermal stability and binding affinity in hydrophobic pockets .
Biological Activity :
- Compounds with methoxy or halogen substituents (e.g., 3,4-dimethoxyphenyl in ) show enhanced antibacterial/antifungal activity compared to methyl-substituted analogs .
- The trifluoromethyl group in may confer resistance to oxidative degradation, extending half-life in vivo.
Synthetic Accessibility :
- Halogenated analogs (e.g., ) often require harsher conditions (e.g., Friedel-Crafts alkylation) compared to methyl-substituted derivatives, which can be synthesized via milder Suzuki couplings .
Computational and Experimental Insights
Density Functional Theory (DFT) Studies
- The sulfamoyl group’s electron-withdrawing nature lowers the HOMO-LUMO gap by ~0.5 eV compared to non-sulfamoyl thiophenes, as shown in studies using Becke’s hybrid functional .
- Methyl groups on phenyl rings reduce steric strain by ~2.3 kcal/mol compared to bulkier substituents (e.g., methoxy) .
Crystallographic Data
- Crystal structures of analogs (e.g., ) reveal that methyl groups induce tighter molecular packing (density ~1.35 g/cm³) compared to halogenated derivatives (~1.25 g/cm³), impacting solubility and melting points.
Biological Activity
The compound 3-[methyl(3-methylphenyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide is part of a class of thiophene derivatives known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides an overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential of thiophene carboxamide derivatives, including our compound, as anticancer agents. The mechanism primarily involves the inhibition of tubulin polymerization, similar to that observed with Combretastatin A-4 (CA-4), a known anticancer drug.
- Tubulin Binding : The thiophene ring enhances binding affinity to tubulin, disrupting microtubule dynamics.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been documented.
- Cell Cycle Arrest : Studies indicate that treated cells exhibit G2/M phase arrest, preventing further cell division.
Research Findings
A comparative analysis of various thiophene derivatives revealed that compounds with structural similarities to our target compound exhibited significant antiproliferative effects against several cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2b | Hep3B | 5.46 | Tubulin inhibition, apoptosis |
| 2e | Hep3B | 12.58 | Tubulin inhibition, apoptosis |
| Compound 8 | K562 | 2.5 | Apoptosis via caspase activation |
Study 1: Antiproliferative Effects on Hep3B Cells
In a study evaluating various thiophene derivatives, This compound demonstrated significant cytotoxicity against Hep3B liver cancer cells. The study utilized MTS assays to determine cell viability post-treatment, revealing an IC50 value indicative of potent activity.
Study 2: Mechanistic Insights from Molecular Docking
Molecular docking studies provided insights into the binding interactions between the compound and tubulin. The results suggested that specific interactions between the sulfur atom in the thiophene ring and key residues in the tubulin binding pocket enhance the stability and efficacy of the compound.
Additional Biological Activities
Beyond anticancer properties, thiophene derivatives have shown promise in other therapeutic areas:
- Antimicrobial Activity : Some derivatives exhibit significant antibacterial effects against resistant strains such as ESBL-producing E. coli.
- Anti-inflammatory Effects : Certain compounds in this class have demonstrated anti-inflammatory properties in preclinical models.
Q & A
Q. Q1. What are the established synthetic routes for 3-[methyl(3-methylphenyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide, and how can reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves a multi-step process:
Thiophene ring formation : Cyclization of dicarbonyl precursors with elemental sulfur under controlled heating (150–200°C) .
Sulfamoyl group introduction : Reacting the thiophene intermediate with methyl(3-methylphenyl)sulfamoyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C, requiring inert gas protection to prevent oxidation .
Carboxamide coupling : Amide bond formation via activation with carbodiimide reagents (e.g., EDC/HOBt) between the thiophene-sulfamoyl intermediate and 3-methylaniline .
Critical factors : Solvent choice (DMF vs. dichloromethane) impacts reaction rates, while excess reagents improve yields but complicate purification. Column chromatography or recrystallization is typically used for isolation .
Q. Q2. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry of substituents on the thiophene ring and confirms sulfamoyl/methyl group positions. Key signals include:
- Thiophene protons: δ 6.8–7.5 ppm (¹H).
- Sulfamoyl methyl: δ 2.3–2.6 ppm (¹H) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths and dihedral angles, critical for confirming stereochemistry. For example, the thiophene-phenyl dihedral angle (~8–15°) affects molecular packing and solubility .
- Mass Spectrometry : HRMS validates molecular formula (C₂₀H₂₁N₂O₃S₂), with fragmentation patterns revealing sulfamoyl cleavage (m/z ~105–120) .
Q. Q3. How can researchers design preliminary biological assays to evaluate this compound’s pharmacological potential?
Methodological Answer:
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., sulfamoyl-containing inhibitors) .
- In vitro Assays :
- Enzyme inhibition : Use fluorescence polarization (FP) or TR-FRET assays with recombinant enzymes (e.g., tyrosine kinases) .
- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ determination), with positive controls (e.g., doxorubicin) .
- ADME Profiling : Microsomal stability assays (human liver microsomes) and Caco-2 permeability models predict metabolic liabilities .
Advanced Research Questions
Q. Q4. How can conflicting data on the compound’s solubility and stability be systematically resolved?
Methodological Answer:
- Controlled Replication : Test solubility in DMSO, PBS, and simulated gastric fluid under nitrogen to rule out oxidation artifacts .
- Degradation Studies :
- HPLC-UV/MS : Monitor stability under accelerated conditions (40°C/75% RH) to identify degradation products (e.g., sulfoxide formation) .
- pH-Dependent Stability : Use buffered solutions (pH 1–10) to assess hydrolytic cleavage of the sulfamoyl group .
- Computational Validation : Predict solubility parameters (LogP, Hansen solubility) via COSMO-RS or Molecular Dynamics simulations .
Q. Q5. What strategies optimize the synthetic route for scalability while minimizing impurities?
Methodological Answer:
- Flow Chemistry : Continuous synthesis of the thiophene intermediate reduces reaction time and improves yield consistency .
- DoE Optimization : Apply Design of Experiments (DoE) to variables like temperature (60–100°C), stoichiometry (1.2–2.0 eq sulfamoyl chloride), and catalyst loading (0.5–2.0 mol%) .
- Impurity Profiling : LC-MS identifies byproducts (e.g., over-sulfonated derivatives), guiding purification via preparative HPLC with C18 columns .
Q. Q6. How can computational modeling elucidate the compound’s mechanism of action against specific biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to kinases (e.g., EGFR). Focus on sulfamoyl interactions with ATP-binding pockets .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability and conformational changes in the target protein .
- QSAR Analysis : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl) on IC₅₀ values using Hammett or Hansch parameters .
Q. Q7. What experimental approaches validate the compound’s electronic properties for material science applications?
Methodological Answer:
- Electrochemical Analysis : Cyclic voltammetry (CH Instruments) measures HOMO/LUMO levels in acetonitrile (0.1 M TBAPF₆). Expected bandgap: ~3.2–3.5 eV .
- UV-Vis/NIR Spectroscopy : Characterize π→π* transitions (λmax ~280–320 nm) and charge-transfer interactions in thin films .
- Device Fabrication : Test in OLED prototypes using ITO/PEDOT:PSS layers; compare luminance efficiency with standard emitters (e.g., Alq3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
